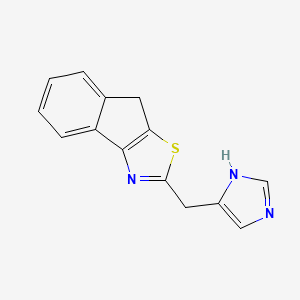
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indeno-thiazole core structure, which is fused with an imidazole moiety. The unique structural features of this compound make it a promising candidate for various biochemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- typically involves the condensation of appropriate ketones with thiourea, followed by cyclization reactions. One common synthetic route includes the use of indanone derivatives, which undergo cyclization with thiourea under acidic conditions to form the indeno-thiazole core. The imidazole moiety is then introduced through alkylation reactions using imidazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mécanisme D'action
The mechanism of action of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CLpro, the compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Molecular docking studies have shown that the indeno-thiazole core interacts with key residues in the protease’s active site, stabilizing the inhibitor-protease complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
8H-Indeno(1,2-d)thiazole derivatives: These compounds share the indeno-thiazole core but differ in the substituents attached to the core structure.
Imidazole-containing compounds: These compounds contain the imidazole moiety but may have different core structures.
Uniqueness
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is unique due to its combined indeno-thiazole and imidazole moieties, which confer distinct biochemical properties. This dual functionality allows the compound to interact with a broader range of molecular targets, enhancing its potential as a versatile pharmacological agent .
Propriétés
Numéro CAS |
159081-22-8 |
|---|---|
Formule moléculaire |
C14H11N3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-ylmethyl)-4H-indeno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C14H11N3S/c1-2-4-11-9(3-1)5-12-14(11)17-13(18-12)6-10-7-15-8-16-10/h1-4,7-8H,5-6H2,(H,15,16) |
Clé InChI |
SWXJBBYBDXFMGG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4 |
SMILES canonique |
C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4 |
Synonymes |
2-(1H-imidazol-4-ylmethyl)-8H-indeno(1,2-d)thiazole YM 31636 YM-31636 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















